5-[(Furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
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Overview
Description
5-[(Furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the furan-2-ylmethyl and 4-methoxybenzyl groups through nucleophilic substitution reactions. The methylsulfonyl group can be introduced via sulfonation reactions using reagents like methylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-[(Furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(Furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
- 5-[(4-Methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
- 5-[(Furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-pyrimidinecarboxylic acid
Uniqueness
5-[(Furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both furan and methoxybenzyl groups, along with the methylsulfonyl and pyrimidine core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H19N3O6S |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
5-[furan-2-ylmethyl-[(4-methoxyphenyl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C19H19N3O6S/c1-27-14-7-5-13(6-8-14)11-22(12-15-4-3-9-28-15)16-10-20-19(29(2,25)26)21-17(16)18(23)24/h3-10H,11-12H2,1-2H3,(H,23,24) |
InChI Key |
GQGDREVQOPGFJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
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